

27-O-Demethylrapamycin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

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Abstract

27-O-Demethylrapamycin, a close structural analog of the well-characterized macrolide rapamycin, is a potent immunosuppressive and antifungal agent. Like its parent compound, it is presumed to exert its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. This technical guide provides a detailed overview of the known physicochemical properties of **27-O-Demethylrapamycin**, outlines experimental protocols for the determination of key characteristics, and visualizes its presumed signaling pathway and a relevant experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for **27-O-Demethylrapamycin** is available, several key experimental values have not been publicly reported. This section summarizes the known properties and provides established protocols for the determination of the missing data points.

Table 1: Physicochemical Properties of **27-O-Demethylrapamycin**

Property	Value	Source
Molecular Formula	C ₅₀ H ₇₇ NO ₁₃	[1]
Molecular Weight	900.17 g/mol	[1]
CAS Number	141392-23-6	[2]
Synonyms	27-O-Desmethyl Sirolimus	[1]
Solubility	Data not available. See Protocol 1 for determination.	
Melting Point	Data not available. See Protocol 2 for determination.	
pKa	Data not available. See Protocol 3 for determination.	

For comparative purposes, the parent compound, rapamycin, has a melting point of 183-185°C and is soluble in ethanol, dimethyl sulfoxide (DMSO), and other organic solvents, but insoluble in water.[3] Its predicted pKa is approximately 10.40.

Experimental Protocols

Protocol 1: Determination of Solubility

Objective: To determine the solubility of **27-O-Demethylrapamycin** in various solvents.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution:
 - Add an excess amount of **27-O-Demethylrapamycin** to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4) in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:

- Centrifuge the suspension at a high speed to pellet the undissolved solid.
- Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 μm filter can also be used.
- Quantification:
 - Analyze the concentration of **27-O-Demethylrapamycin** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.
 - The determined concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Protocol 2: Determination of Melting Point

Objective: To determine the melting point of **27-O-Demethylrapamycin**.

Methodology: Capillary Melting Point Method

- Sample Preparation:
 - Ensure the **27-O-Demethylrapamycin** sample is a fine, dry powder.
 - Pack a small amount of the powder into a capillary tube, with a sample height of 2-3 mm.
- Measurement:
 - Place the capillary tube in a calibrated melting point apparatus.
 - Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).

The range between these two temperatures is the melting point range.

Protocol 3: Determination of pKa

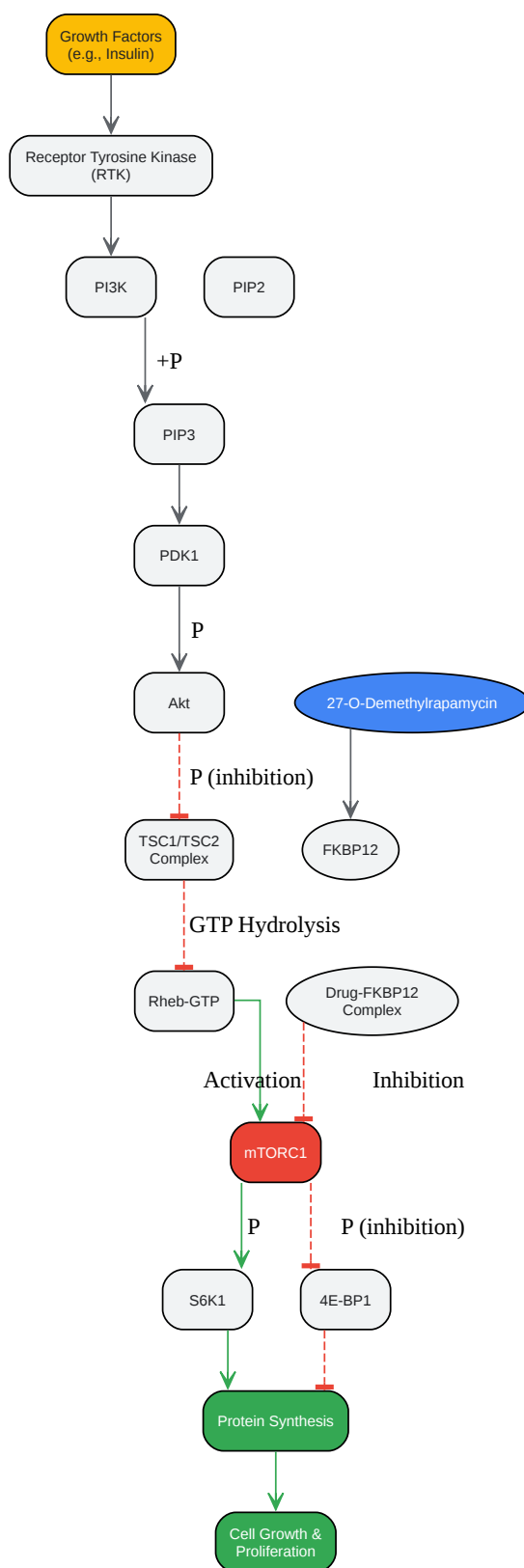
Objective: To determine the acid dissociation constant (pKa) of **27-O-Demethylrapamycin**.

Methodology: Potentiometric Titration

- Sample Preparation:
 - Dissolve a precisely weighed amount of **27-O-Demethylrapamycin** in a suitable solvent mixture (e.g., water-methanol co-solvent system if solubility in water is low).
- Titration:
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.
 - Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added.
 - The pKa value is determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathway

27-O-Demethylrapamycin, as a derivative of rapamycin, is anticipated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism. The immunosuppressive and antifungal effects of rapamycin are primarily mediated through the inhibition of mTORC1.

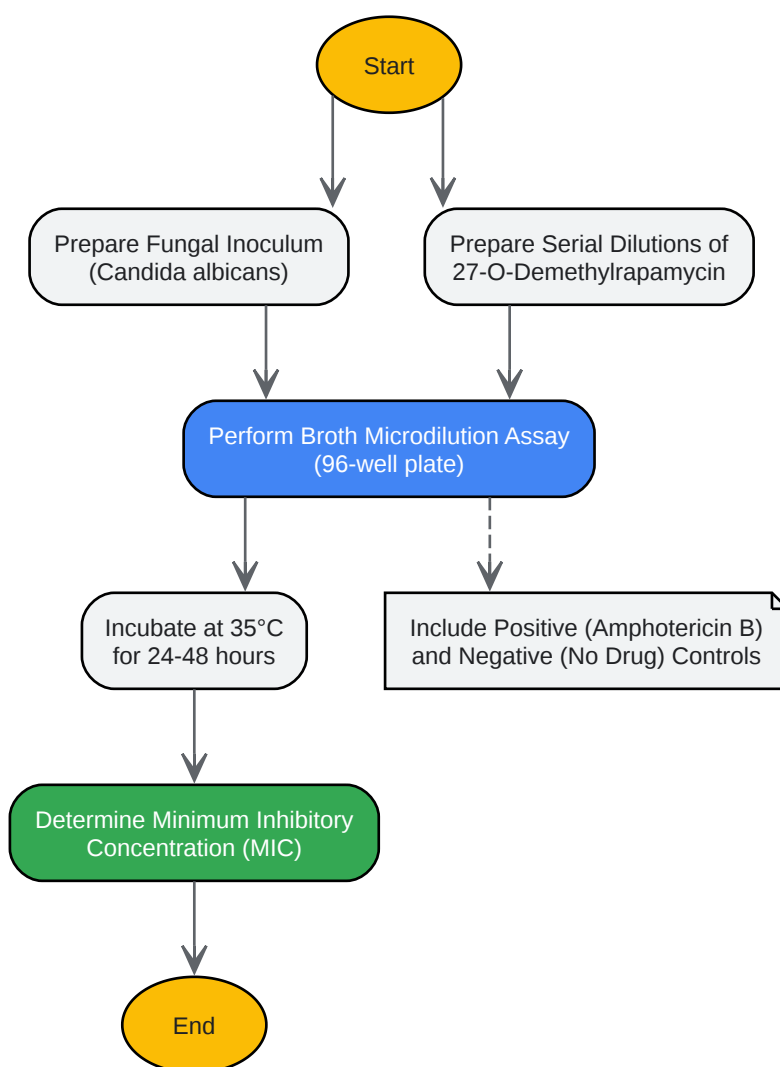


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Caption: Presumed mTOR Signaling Pathway Inhibition by **27-O-Demethylrapamycin**.

Experimental Workflow

The antifungal activity of **27-O-Demethylrapamycin** can be assessed using a variety of in vitro assays. The following workflow outlines a standard method for determining the minimum inhibitory concentration (MIC) against a common fungal pathogen, *Candida albicans*.



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Caption: Workflow for Determining Antifungal Activity of **27-O-Demethylrapamycin**.

Detailed Protocol for Antifungal Susceptibility Testing:

- Inoculum Preparation:

- Culture *Candida albicans* on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
- Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Drug Dilution:
 - Prepare a stock solution of **27-O-Demethylrapamycin** in DMSO.
 - Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well with the standardized fungal suspension.
 - Include a positive control (e.g., Amphotericin B), a negative control (no drug), and a sterility control (no inoculum).
 - Incubate the plate at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

Conclusion

27-O-Demethylrapamycin is a promising rapamycin analog with documented immunosuppressive and antifungal properties. While its core physicochemical characteristics are established, further experimental determination of its solubility, melting point, and pKa is necessary for comprehensive profiling. The presumed mechanism of action via mTOR inhibition provides a solid foundation for further investigation into its molecular pharmacology. The provided protocols and workflows offer a standardized approach for researchers to further elucidate the properties and activities of this compound, paving the way for its potential therapeutic applications.

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